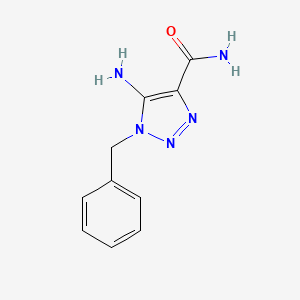

5-Amino-1-Benzyl-1H-1,2,3-Triazol-4-carboxamid

Übersicht

Beschreibung

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

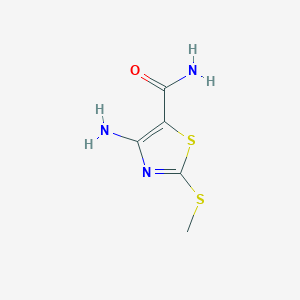

Die Verbindung wurde bei der Synthese neuer 5-(1-Benzyl-1H-1,2,3-Triazol-4-yl)-4-methyl-2-Arylthiazolderivate verwendet, die vielversprechende antimikrobielle Eigenschaften gezeigt haben .

Antiproliferative Wirkungen

1,2,3-Triazole, einschließlich derer mit einer Benzylgruppe, wurden auf ihre antiproliferativen Wirkungen untersucht. Sie haben bemerkenswerte Wirkungen gegen menschliche Zellen der akuten myeloischen Leukämie (AML) gezeigt .

Materialwissenschaft

Die umfangreichen Wasserstoffbrückenbindungs-Wechselwirkungen der Verbindung tragen maßgeblich zur hohen Dichte, Unempfindlichkeit und thermischen Stabilität ihrer Salze bei .

Chemische Synthese

Die Verbindung wird aufgrund ihrer einzigartigen Struktur und Reaktivität in verschiedenen chemischen Synthesen verwendet .

Pharmazeutische Forschung

Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Ziel in der pharmazeutischen Forschung, wo sie als Baustein bei der Synthese komplexerer Moleküle dienen kann .

Biochemische Forschung

In der biochemischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen von Triazolderivaten auf verschiedene biologische Systeme zu untersuchen .

Wirkmechanismus

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

It’s worth noting that triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are often attributed to the triazole ring’s ability to form hydrogen bonds and coordinate with various enzymes and receptors .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it’s likely that multiple pathways are affected .

Result of Action

Some triazole derivatives have been reported to exhibit growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia .

Action Environment

It’s worth noting that the stability and activity of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

There are potential safety issues with 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. It has been found to have moderate inhibition of the hERG potassium channel, a potential cause of cardiac arrhythmia, and there is potential for the in vivo release of 3-methoxy aniline, which is known to be a potent mutagen and carcinogen .

Biochemische Analyse

Biochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access . Additionally, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under ambient conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . For example, in animal studies, low doses of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide have been shown to modulate enzyme activity without causing toxicity. At high doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Eigenschaften

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJTSUTONSWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279955 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-08-9 | |

| Record name | 4342-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

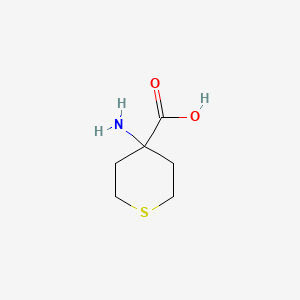

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)